molecular formula C9H11N B1590508 (r)-2-Benzyl-aziridine CAS No. 77184-95-3

(r)-2-Benzyl-aziridine

Cat. No.: B1590508
CAS No.: 77184-95-3
M. Wt: 133.19 g/mol
InChI Key: LKQAJXTWYDNYHK-SECBINFHSA-N
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Description

(r)-2-Benzyl-aziridine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-2-Benzyl-aziridine is a chiral nitrogen-containing heterocycle that has garnered attention due to its potential biological activities and applications in organic synthesis. The aziridine ring structure contributes to its high reactivity, making it a valuable intermediate in the development of various therapeutic agents. This article explores the biological activity of this compound, including its antibacterial, anticancer, and other pharmacological effects, supported by research findings and data tables.

  • Chemical Formula : C₉H₁₁N
  • Molecular Weight : 135.19 g/mol
  • Structure : The compound features a benzyl group attached to the second carbon of the aziridine ring, introducing significant angle strain that influences its reactivity.

Antibacterial Activity

Aziridines, including this compound, have been recognized for their antibacterial properties. Research indicates that aziridine derivatives can act as powerful alkylating agents, which contribute to their antibacterial efficacy. A study demonstrated that modifications at the 2-position of aziridines significantly affect their antibacterial activity. For example, compounds with 2,2-dimethyl substituents showed reduced activity compared to simpler structures .

CompoundStructure TypeAntibacterial Activity
This compoundAziridineModerate potency against Gram-positive bacteria
2-DimethylaziridineAziridineReduced activity
Mitomycin CNatural ProductHigh potency due to alkylation mechanism

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to induce cell death through alkylation of DNA. Aziridines are known to interact with nucleophilic sites in biological molecules, leading to cytotoxic effects. Studies have shown that certain aziridine derivatives exhibit significant activity against cancer cell lines, suggesting their utility as chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Alkylation of Nucleophiles : The highly reactive aziridine ring allows for nucleophilic attack, resulting in the formation of stable adducts with cellular macromolecules.
  • Induction of DNA Damage : By forming covalent bonds with DNA, these compounds can disrupt replication and transcription processes, leading to apoptosis in cancer cells.

Synthesis and Reactivity

This compound can be synthesized through various methods, including:

  • Ring-opening reactions : Utilizing nucleophiles such as alcohols or amines.
  • Asymmetric synthesis : Employing chiral catalysts or auxiliaries to enhance enantioselectivity.

The compound's reactivity is influenced by the strain within the three-membered ring, which facilitates ring-opening reactions under mild conditions .

Case Studies

  • Study on Antibacterial Activity : A comparative analysis of aziridine derivatives indicated that this compound exhibited moderate antibacterial activity against specific strains of Gram-positive bacteria. The structural variations were found to significantly impact efficacy .
  • Anticancer Evaluation : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines through DNA alkylation mechanisms. The compound was effective in reducing cell viability in a dose-dependent manner .

Scientific Research Applications

Applications in Organic Synthesis

(R)-2-benzyl-aziridine serves as an important building block in the synthesis of various compounds:

  • Chiral intermediates : Its stereochemical properties allow for the creation of complex molecules with specific configurations, crucial for drug development.
  • Synthesis of biologically active compounds : It is utilized in synthesizing antibiotics, anticonvulsants, and anticancer agents .

Antimicrobial Activity

Research has shown that aziridine derivatives exhibit promising antimicrobial properties. In vitro studies demonstrated that this compound and its derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some compounds outperforming traditional antibiotics such as ampicillin .

CompoundMIC (µg/mL)Activity Level
This compound16–32High
Ampicillin64–128Moderate

Anticonvulsant Properties

Aziridine compounds have been explored for their anticonvulsant potential. Studies indicate that modifications to the aziridine structure can enhance seizure protection in rodent models . The structure-activity relationship (SAR) highlights that small non-polar substituents at specific positions can significantly influence anticonvulsant efficacy.

Anticancer Activity

Aziridines are known for their cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives of this compound demonstrate strong anticancer activity, warranting further investigation into their mechanisms and potential therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several aziridine derivatives against clinical isolates of MRSA. The most potent derivatives showed MIC values significantly lower than conventional antibiotics, suggesting their potential as new therapeutic agents .
  • Anticonvulsant Activity : In a series of SAR studies, modifications to the 3-oxy site of related aziridines led to compounds with enhanced seizure protection in animal models. This research underlines the importance of structural modifications in developing effective anticonvulsants .
  • Cytotoxicity Studies : A comprehensive investigation into the cytotoxic effects of aziridines on human cancer cell lines revealed that certain derivatives exhibit selective toxicity, making them candidates for further drug development .

Properties

IUPAC Name

(2R)-2-benzylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQAJXTWYDNYHK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503276
Record name (2R)-2-Benzylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77184-95-3
Record name (2R)-2-Benzylaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77184-95-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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